![molecular formula C19H21ClN2O3 B2683122 N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide CAS No. 1797873-31-4](/img/structure/B2683122.png)
N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a small molecule that belongs to the class of benzamide derivatives. It was first synthesized by Janssen Pharmaceutica in 2011 and has since been studied extensively for its potential therapeutic applications. The compound has shown promising results in preclinical studies, and there is a growing interest in its use as a treatment for various diseases.
Scientific Research Applications
Dopamine Receptor Antagonism
Research on benzamide derivatives, such as YM-09151-2, has shown these compounds to possess potent antagonistic properties against dopamine D1 and D2-type receptors. Studies demonstrate their efficacy in elevating serum prolactin concentrations, suggesting their potential in treating conditions associated with dopamine receptor dysregulation (Meltzer et al., 1983). Further research indicates that these benzamides could be developed as neuroleptics, offering a balance between therapeutic efficacy and side effect profile, particularly in psychosis treatment (Iwanami et al., 1981).
Neuroleptic Properties
Studies on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) have unveiled its potent and long-lasting inhibitory effects on behaviors induced by apomorphine, suggesting a selective blocking action on the dopamine D1 receptor. This highlights its potential as a neuroleptic drug with significant implications for treating psychiatric disorders by targeting specific dopamine receptor subtypes (Usuda et al., 2004).
Synthetic Chemistry and Drug Development
The compound has also been a focus in synthetic chemistry, serving as a precursor or intermediate in the synthesis of complex molecules. For example, the enantioselective synthesis of piperidines from (S)-methylpyroglutamate illustrates the utility of related compounds in developing pharmacologically active molecules, thereby expanding the repertoire of synthetic methods available for drug discovery (Calvez et al., 1998).
Antihyperglycemic Agents
In the search for new antidiabetic agents, derivatives of benzamide have been identified as promising antihyperglycemic agents. This suggests the potential application of these compounds in treating diabetes mellitus through novel mechanisms of action, underscoring the importance of structural modifications in enhancing therapeutic efficacy (Nomura et al., 1999).
Serotonin 4 Receptor Agonism
Furthermore, derivatives of N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide have been explored for their potential as serotonin 4 (5-HT4) receptor agonists. This research indicates the possibility of utilizing these compounds to develop prokinetic drugs that could address gastrointestinal motility disorders with fewer side effects associated with non-selective serotonin receptor binding (Sonda et al., 2003).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-16-9-10-22(12-16)15-6-3-13(4-7-15)19(23)21-14-5-8-18(25-2)17(20)11-14/h3-8,11,16H,9-10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNOYVBQEDUQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.